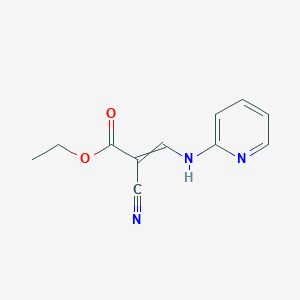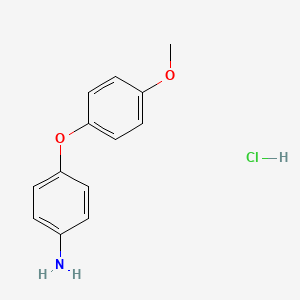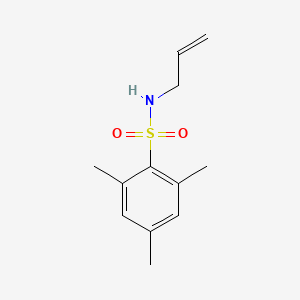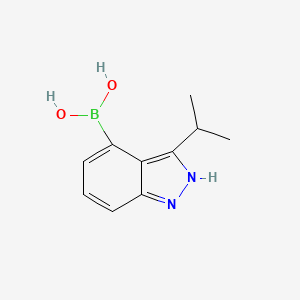
Ethyl 2-cyano-3-(2-pyridylamino)acrylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as Ethyl cyanoacrylate, involves the condensation of formaldehyde with ethyl cyanoacetate . A patent describes the preparation of a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, which involves the reaction of o-aminopyridine with acryllic acid ethyl ester .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-cyano-3-(2-pyridylamino)acrylate are not documented, it’s known that cyanoacrylates like Ethyl cyanoacrylate polymerize rapidly in the presence of moisture . This property is utilized in their application as quick-setting adhesives .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Heterocyclic Compounds
Ethyl 2-cyano-3-(2-pyridylamino)acrylate serves as a precursor in the synthesis of various heterocyclic compounds, including pyrroles and pyridines, through chemodivergent, one-pot, multi-component reactions. These reactions are facilitated by its reactive sites and can occur under solvent- and catalyst-free conditions, showcasing its versatility in organic synthesis (Dhinakaran, Padmini, & Bhuvanesh, 2016).
Non-Linear Optical Properties
The compound has been analyzed for its suitability in non-linear optical applications due to its first hyperpolarizability. This property makes it a potential candidate for use in optical devices, highlighting its importance in materials science (Rawat & Singh, 2015).
Chemical Reactivity and Structural Analysis
Chemical Reactivity and Electrophilicity
this compound demonstrates strong electrophilic characteristics, making it an effective intermediate in the formation of heterocyclic compounds. Its local reactivity descriptors suggest that the molecule has specific reactive sites conducive to undergoing various chemical transformations (Singh, Kumar, Tiwari, & Rawat, 2013).
Molecular Structure and Interactions
The molecule's structure has been thoroughly analyzed using both experimental and theoretical approaches, including DFT studies and single-crystal X-ray diffraction. These analyses reveal detailed information about its molecular conformation, electronic structure, and the types of interactions it can engage in, which are crucial for its reactivity and stability (Matos et al., 2016).
Applications in Material Science
- Optoelectronic Properties: Research has delved into the optoelectronic properties of this compound, exploring its potential in dye-sensitized solar cells (DSSCs). The molecule serves as an organic dye, where its electronic donating and accepting functionalities are linked by rigidified π-spacers, enhancing the spectral response and photovoltaic performance (Gupta et al., 2014).
Environmental and Biological Monitoring
- Identification of Covalent Binding Sites: this compound's reactivity with biomolecules has been studied for potential use in biological monitoring. It binds covalently to cysteines in hemoglobin, which could be leveraged for monitoring exposure to acrylates in occupational health studies (Jeppsson et al., 2010).
Eigenschaften
IUPAC Name |
ethyl 2-cyano-3-(pyridin-2-ylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9(7-12)8-14-10-5-3-4-6-13-10/h3-6,8H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFLNGMDHRHDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3150677.png)
![3-[(3-Methylbenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150680.png)


![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid](/img/structure/B3150696.png)
![(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester](/img/structure/B3150710.png)



![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)


![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)
![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)